molecular formula C36H62O8 B7887693 (20R)-Ginsenoside Rh2

(20R)-Ginsenoside Rh2

Cat. No. B7887693
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(20R)-Ginsenoside Rh2 is a triterpenoid.
This compound is a natural product found in Panax ginseng and Panax quinquefolius with data available.

Scientific Research Applications

  • Antitumor Activity : (20R)-Ginsenoside Rh2 has shown potent antitumor activities. Lv et al. (2016) reported that both (20S)-ginsenoside Rh2 and this compound suppressed the growth of H22 hepatomas in vivo, with inhibition rates up to 46.8%. These effects were associated with the induction of apoptosis and downregulation of Bcl-2 mRNA (Lv, Rong, Liu, Xu, Liu, Jin, & Wang, 2016).

  • Interaction with Serum Albumin : Lin et al. (2016) found that human serum albumin (HSA) and bovine serum albumin (BSA) interact with (20S) G-Rh2, which could reduce the cytotoxic activity of (20S) G-Rh2 in HepG2 cells. This suggests potential implications in the delivery and efficacy of (20S) G-Rh2 as a therapeutic agent (Lin, Li, Song, Zhu, & Jin, 2016).

  • Inhibition of IL-6-induced JAK2/STAT3 Pathway : In colorectal cancer cells, 20(S)-Rh2 inhibited IL-6-induced STAT3 phosphorylation and expression of matrix metalloproteinases, leading to inhibition of cancer cell invasion. This was more potent in 20(S)-Rh2 compared to 20(R)-Rh2 (Han, Jeong, Yang, Kang, Lee, Yi, Kim, Cho, Chung, Sung, & Ye, 2016).

  • Plasma Protein Binding : Gu et al. (2006) showed significant species differences in the plasma protein binding of 20(R)-Rh2, with about 70% binding in rats and 27% in humans. This finding is crucial for understanding the pharmacokinetics of 20(R)-Rh2 across different species (Gu, Wang, Sun, Jia, Xu, & Wang, 2006).

  • EGFR Tyrosine Kinase Inhibition : Liang et al. (2022) identified 20(S)-Rh2 as a potential EGFR tyrosine kinase inhibitor, suggesting its use in anticancer therapy (Liang, Zhao, Zou, Zhang, & Zhang, 2022).

  • Enhancement of Antibacterial Effects of Ciprofloxacin : Zhang et al. (2014) found that ginsenoside 20(S)-Rh2 enhanced the effects of ciprofloxacin against Staphylococcus aureus, suggesting a potential role in combating bacterial infections (Zhang, Sun, Wang, Lu, He, Liu, Chen, Zhang, Zhou, Wang, & Sun, 2014).

  • Inhibition of NMDA Receptors : Lee et al. (2006) reported that 20(S)-ginsenoside Rh2, along with 20(S)-Rg3, produced the highest inhibitory effect on NMDA receptors in cultured hippocampal neurons, suggesting potential applications in treating neurodegenerative disorders (Lee, Kim, Chung, Choo, Kim, Nam, & Rhim, 2006).

  • Oral Bioavailability : Yang et al. (2011) studied the mechanisms responsible for the poor oral absorption of 20(S)-ginsenoside Rh2 and suggested that inhibition of P-glycoprotein (P-gp) can significantly enhance its oral bioavailability (Yang, Gao, Wang, Yin, Teng, Wu, You, Jiang, & Hu, 2011).

properties

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78214-33-2
Record name (20R)-Ginsenoside Rh2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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